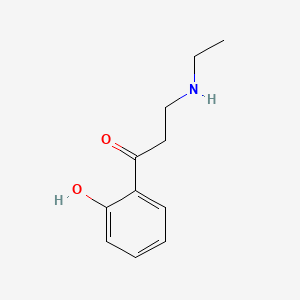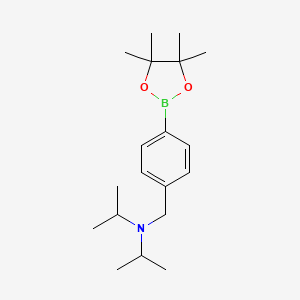![molecular formula C16H14N2O2S B12934413 N-Methyl-2-[(2-oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzamide CAS No. 919103-47-2](/img/structure/B12934413.png)
N-Methyl-2-[(2-oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-((2-oxoindolin-6-yl)thio)benzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-((2-oxoindolin-6-yl)thio)benzamide typically involves the reaction of 2-oxoindoline-6-thiol with N-methylbenzamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for N-Methyl-2-((2-oxoindolin-6-yl)thio)benzamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-((2-oxoindolin-6-yl)thio)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzamides and indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-Methyl-2-((2-oxoindolin-6-yl)thio)benzamide involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound has been shown to induce apoptosis by activating caspase enzymes, particularly caspase-3 . This leads to the programmed cell death of cancer cells, making it a promising candidate for further development as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-Oxoindoline-based acetohydrazides: These compounds share a similar indole core structure and have been studied for their anticancer properties.
Indole-2-carboxylates: Known for their antiviral and anticancer activities.
Uniqueness
N-Methyl-2-((2-oxoindolin-6-yl)thio)benzamide stands out due to its unique combination of the indole core with a thioether linkage and a benzamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
919103-47-2 |
|---|---|
Molecular Formula |
C16H14N2O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-methyl-2-[(2-oxo-1,3-dihydroindol-6-yl)sulfanyl]benzamide |
InChI |
InChI=1S/C16H14N2O2S/c1-17-16(20)12-4-2-3-5-14(12)21-11-7-6-10-8-15(19)18-13(10)9-11/h2-7,9H,8H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
JMFQOIFEZPRRSG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(CC(=O)N3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



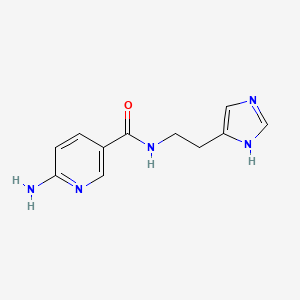
![4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B12934356.png)
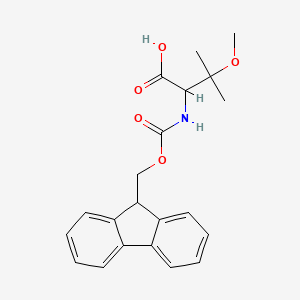
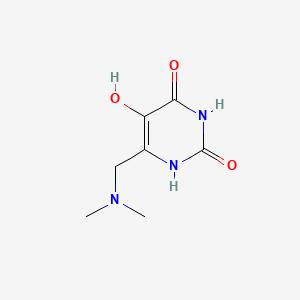
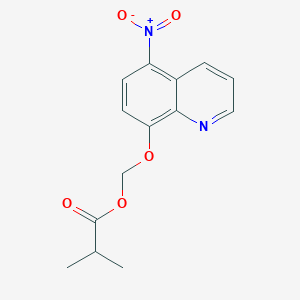


![6-Chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-9H-purine](/img/structure/B12934392.png)
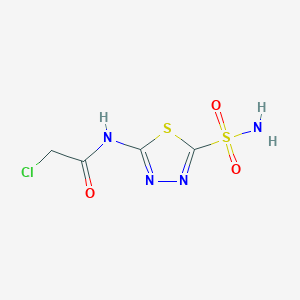
![2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12934399.png)
![rel-(1R,8S,9s,E)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid](/img/structure/B12934403.png)
